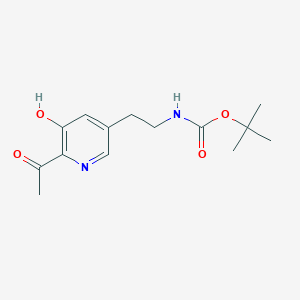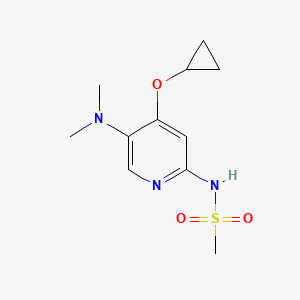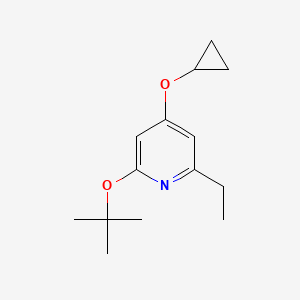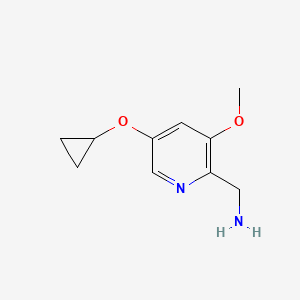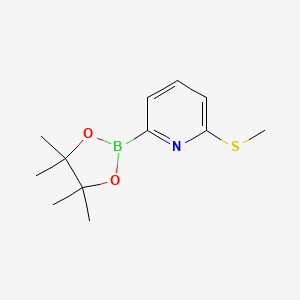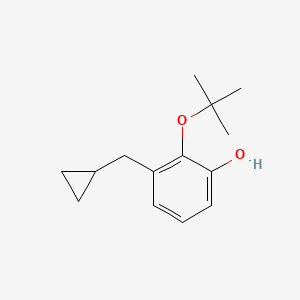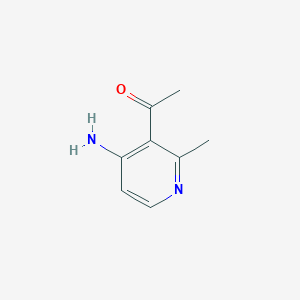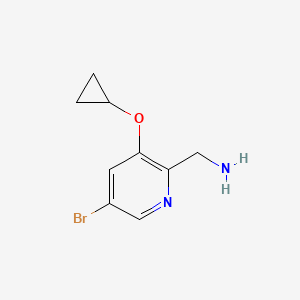
4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene is an organic compound with the molecular formula C15H22O It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a cyclopropoxy group, and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and ethyl chloride are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropoxy group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOH in water or ethanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The cyclopropoxy group can participate in ring-opening reactions, while the tert-butyl and ethyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylbenzene: A simpler compound with only a tert-butyl group attached to the benzene ring.
Cyclopropylbenzene: Contains a cyclopropyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Uniqueness
4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene is unique due to the presence of all three substituents (tert-butyl, cyclopropoxy, and ethyl) on the benzene ring. This combination of groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H22O |
|---|---|
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
4-tert-butyl-2-cyclopropyloxy-1-ethylbenzene |
InChI |
InChI=1S/C15H22O/c1-5-11-6-7-12(15(2,3)4)10-14(11)16-13-8-9-13/h6-7,10,13H,5,8-9H2,1-4H3 |
Clé InChI |
GREKUKGWHUJLSX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C(C)(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


